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molecular formula C11H14N2O2S B105298 2-(1H-Indol-5-yl)-N-methylethanesulfonamide CAS No. 98623-50-8

2-(1H-Indol-5-yl)-N-methylethanesulfonamide

Cat. No. B105298
M. Wt: 238.31 g/mol
InChI Key: PPXMUBLAPJLGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735589B2

Procedure details

N-[2-ethynyl-4-(2-methylsulfamoyl-ethyl)-phenyl]-acetamide (100 g) was dissolved in N-methylpyrrolidone (900 ml) at 25° C. Potassium tert-butoxide (60 g) was added and the reaction mass was heated to 80-85° C. for 120-150 minutes. The reaction mass was cooled gradually to 25° C., water (3000 ml) was added and stirred for 30 minutes. The solution was extracted with ethyl acetate (2000 ml). The organic layer was dried over sodium sulfate and distilled under vacuum to obtain a residue. The residue was treated with heptane (300 ml) to obtain a solid which was filtered, washed with heptane and dried at 50-55° C. under vacuum to obtain the title compound. (Yield: 84 g, HPLC Purity: 98%)
Name
N-[2-ethynyl-4-(2-methylsulfamoyl-ethyl)-phenyl]-acetamide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
3000 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:8]=[C:7]([CH2:9][CH2:10][S:11](=[O:15])(=[O:14])[NH:12][CH3:13])[CH:6]=[CH:5][C:4]=1[NH:16][C:17](=O)[CH3:18])#C.CC(C)([O-])C.[K+].O.CCCCCCC>CN1CCCC1=O>[CH3:13][NH:12][S:11]([CH2:10][CH2:9][C:7]1[CH:6]=[C:5]2[C:4](=[CH:3][CH:8]=1)[NH:16][CH:17]=[CH:18]2)(=[O:14])=[O:15] |f:1.2|

Inputs

Step One
Name
N-[2-ethynyl-4-(2-methylsulfamoyl-ethyl)-phenyl]-acetamide
Quantity
100 g
Type
reactant
Smiles
C(#C)C1=C(C=CC(=C1)CCS(NC)(=O)=O)NC(C)=O
Name
Quantity
900 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
3000 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled gradually to 25° C.
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate (2000 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
to obtain a solid which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with heptane
CUSTOM
Type
CUSTOM
Details
dried at 50-55° C. under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CNS(=O)(=O)CCC=1C=C2C=CNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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